N'-(2-fluorophenyl)-N,N-diisopropylurea
Description
N'-(2-Fluorophenyl)-N,N-diisopropylurea is a substituted urea derivative characterized by diisopropyl groups on the urea nitrogen and a 2-fluorophenyl substituent on the adjacent nitrogen. This compound’s structure combines steric bulk from the branched isopropyl groups with the electron-withdrawing fluorine atom in the ortho position of the aromatic ring.
Properties
Molecular Formula |
C13H19FN2O |
|---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C13H19FN2O/c1-9(2)16(10(3)4)13(17)15-12-8-6-5-7-11(12)14/h5-10H,1-4H3,(H,15,17) |
InChI Key |
WKJVOCAFBBVLKA-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1F |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences between N'-(2-fluorophenyl)-N,N-diisopropylurea and related urea derivatives:
Key Observations :
- Substituent Position : The ortho-fluorine in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs like isoproturon. This may alter binding affinity in biological systems or solubility .
- Fluorine Impact : The electronegative fluorine atom could increase metabolic stability or influence dipole-dipole interactions in molecular recognition, a feature absent in DIU and fenuron .
Purification Challenges
- The 2-fluorophenyl group’s polarity and steric demands may necessitate specialized purification techniques, as seen in DIU’s solvent-dependent elution behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
